K-858

Kinesin selectivity Target specificity Off-target profiling

K-858 is an ATP-uncompetitive Eg5/KIF11 inhibitor (IC50=1.3 μM) with ≥150-fold selectivity over other kinesins. Distinguished by ATP-uncompetitive kinetics enabling target residence time studies, distinct from competitive inhibitors. Induces mitotic arrest and caspase-3 activation (EC50=1.6 μM) with cancer-selective cytotoxicity. Validated for in vivo oral dosing at 50-150 mg/kg in xenograft models.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
CAS No. 72926-24-0
Cat. No. B1673266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-858
CAS72926-24-0
SynonymsK 858
K-858
K858 cpd
Molecular FormulaC13H15N3O2S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C
InChIInChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17)
InChIKeyJEFVYQYZCAVNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

K-858 (CAS 72926-24-0) Technical Summary for KIF11/Eg5 Inhibitor Procurement


K-858 (CAS 72926-24-0) is a selective, ATP-uncompetitive inhibitor of the mitotic kinesin Eg5 (KIF11) with an IC50 of 1.3 μM for inhibiting Eg5 ATPase activity [1]. The compound is a racemic mixture characterized by the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol [2]. K-858 induces mitotic arrest through activation of the Mad2-mediated spindle checkpoint, resulting in monopolar spindle formation, caspase-3 activation (EC50 = 1.6 μM in HCT116 cells), and growth inhibition (GI50 = 0.98 μM in HCT116 cells), without affecting microtubule polymerization dynamics .

K-858 (CAS 72926-24-0): Why Other KIF11 Inhibitors Cannot Be Substituted


KIF11/Eg5 inhibitors exhibit substantial divergence in their molecular pharmacology that precludes simple interchangeability in experimental systems. Compounds targeting this kinesin differ markedly in potency (spanning >10,000-fold from sub-nanomolar to micromolar IC50 values), mechanism (ATP-competitive versus ATP-uncompetitive versus allosteric), and intracellular consequences (monopolar versus multipolar spindle phenotypes) [1]. K-858 is distinguished by its ATP-uncompetitive inhibition mechanism [2], which fundamentally alters the drug-target residence time and the kinetics of target engagement compared to ATP-competitive inhibitors such as Ispinesib and Filanesib. Furthermore, K-858 demonstrates at least 150-fold selectivity for Eg5 over other kinesin superfamily members , a selectivity window that is not uniformly present across all Eg5 inhibitors and that directly impacts experimental reproducibility and off-target interpretation.

K-858 (CAS 72926-24-0) Quantitative Differentiation Versus KIF11 Inhibitor Comparators


K-858 Selectivity Profile: 150-Fold Discrimination Between Eg5 and Other Kinesin Superfamily Members

K-858 exhibits at least 150-fold greater selectivity for Eg5 compared to other members of the kinesin superfamily . This selectivity threshold was established through enzymatic assays evaluating ATPase activity across a panel of mitotic kinesins, including CENP-E, MKLP1, and conventional kinesin heavy chain, where K-858 showed no detectable inhibition even at concentrations up to 200 μM [1]. The quantitative selectivity window provides a defined margin for interpreting experimental outcomes and distinguishing on-target mitotic effects from off-target cytoskeletal perturbations.

Kinesin selectivity Target specificity Off-target profiling Mitotic kinesin

K-858 Versus Monastrol: Mechanistic Distinction Through ATP-Uncompetitive Inhibition

K-858 acts through an ATP-uncompetitive mechanism, whereas Monastrol inhibits Eg5 via an allosteric mechanism binding to a distinct pocket [1][2]. The ATP-uncompetitive mode of K-858 means that inhibitor potency increases with substrate (ATP) concentration, a kinetic property that distinguishes it from allosteric inhibitors and may influence target engagement kinetics and the dynamics of inhibitor washout in cellular assays. Direct comparison of IC50 values shows K-858 (IC50 = 1.3 μM) is approximately 10.8-fold more potent than Monastrol (IC50 = 14 μM) in inhibiting Eg5 activity .

ATP-uncompetitive inhibition Mechanism of action KIF11 Eg5

K-858 Cancer Cell-Selective Cytotoxicity: Quantitative Differential in Normal Versus Tumor Cells

At a concentration of 5 μM, K-858 induces mitotic cell death in HCT116 colorectal cancer cells but does not induce cell death in non-cancerous ARPE-19 retinal pigment epithelial cells under the same experimental conditions [1]. This cancer-selective cytotoxicity profile provides a quantifiable differential in cellular response between transformed and non-transformed cells, a feature that distinguishes K-858 from less selective mitotic inhibitors. The differential is further supported by antiproliferative activity across multiple cancer cell lines, with GI50 values of 0.98 μM in HCT116 cells and significant growth inhibition observed at 10-100 μM in MCF7, BT474, and SKBR3 breast cancer cell lines after 24-hour treatment [2].

Cancer selectivity Cytotoxicity Therapeutic window Normal cell sparing

K-858 In Vivo Antitumor Activity: Dose-Dependent Tumor Growth Inhibition in Xenograft Models

K-858 demonstrates dose-dependent antitumor activity in multiple human xenograft models. In an A2780 ovarian cancer xenograft model, oral administration of K-858 at 50 mg/kg and 150 mg/kg (twice daily, days 0-4 and 7-11) produced significant tumor growth inhibition [1]. In a HCT116 colon cancer xenograft model, K-858 administered orally at 100 mg/kg twice daily for 5 days inhibited tumor growth [2]. Immunohistochemical analysis of tumor tissue from treated animals confirmed the expected pharmacodynamic biomarker response: accumulation of mitotic cells with monopolar spindles, consistent with Eg5 target engagement in vivo . Additionally, K-858 at 100 mg/kg oral administration displayed no neurotoxic side effects in a mouse motor coordination test [3].

Xenograft In vivo efficacy Antitumor activity Ovarian cancer Colon cancer

K-858 (CAS 72926-24-0) Validated Research Applications and Use Cases


Mechanistic Studies of ATP-Uncompetitive KIF11 Inhibition

K-858 is optimally suited for research applications requiring an ATP-uncompetitive inhibitor of Eg5 to investigate kinetic mechanisms of kinesin inhibition or to compare pharmacological phenotypes arising from distinct modes of target engagement (ATP-uncompetitive versus ATP-competitive versus allosteric) [1]. The compound's ATP-uncompetitive mechanism produces concentration-response relationships that differ fundamentally from those of ATP-competitive inhibitors, enabling studies of inhibitor washout kinetics and target residence time in cellular models of mitosis [2].

Cancer Cell-Selective Mitotic Arrest in Co-Culture or Mixed Cell Population Assays

K-858 at 5 μM induces mitotic cell death in HCT116 cancer cells while sparing non-cancerous ARPE-19 cells [1]. This differential sensitivity supports experimental designs involving co-culture systems, tumor-stroma interaction studies, or assays where selective elimination of transformed cells is required without confounding cytotoxicity in normal cell populations. The selectivity profile also facilitates the study of cancer-specific spindle checkpoint vulnerabilities [2].

In Vivo Xenograft Studies Requiring Orally Bioavailable Eg5 Inhibition

K-858 has been validated for in vivo administration in mouse xenograft models, with demonstrated antitumor activity in A2780 ovarian cancer and HCT116 colon cancer xenografts following oral dosing at 50-150 mg/kg [1]. Pharmacodynamic biomarker analysis confirms target engagement in tumor tissue via accumulation of monopolar mitotic spindles, providing a validated framework for preclinical efficacy studies requiring systemic Eg5 inhibition [2].

Radiosensitization Research in Esophageal Squamous Cell Carcinoma

K-858 has been shown to enhance radiosensitivity in esophageal squamous cell carcinoma TE-1 and KYSE150 cell lines, and K-858 combined with irradiation significantly inhibited tumor growth in xenograft models [1]. This application scenario is specifically validated for studies investigating the intersection of Eg5 inhibition and radiation response, including modulation of epithelial-mesenchymal transition markers such as E-cadherin and N-cadherin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-858

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.